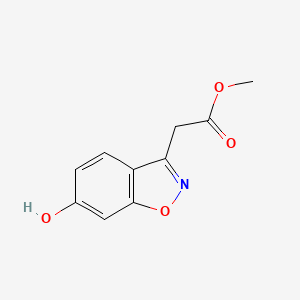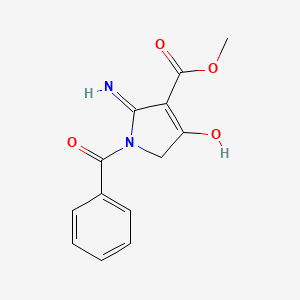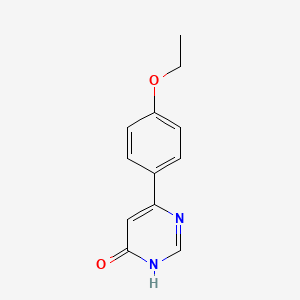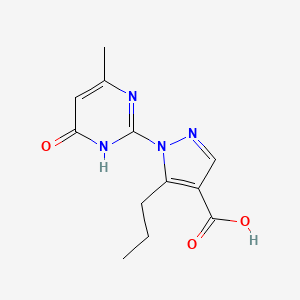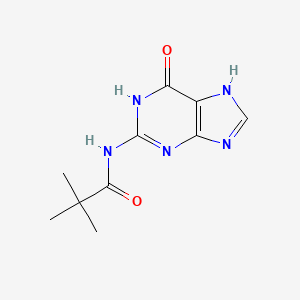
N2-Pivaloylguanine
Overview
Description
N2-Pivaloylguanine is a chemical compound with the molecular formula C10H13N5O2 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of this compound involves several steps . The reaction conditions include heating with pyridine for 3 hours . The yield of the synthesis process is approximately 91% .Molecular Structure Analysis
This compound has a molecular weight of 235.24 g/mol . Its InChI code is 1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) . Modifications of guanine at the C6 position are generally unfavorable, while modifications at the C8 and C2 positions yield compounds that rival guanine with respect to binding affinity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.25 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Synthesis of Antitumor Agents
N2-Pivaloylguanine derivatives have been used in the synthesis of antitumor agents. For instance, a compound prepared from 2-pivaloyl-7-deazaguanine showed potential as an antitumor agent with primary action at thymidylate synthase, indicating its promise for clinical evaluation (Taylor et al., 1992).Chemical Synthesis and Reactivity Studies
This compound has been instrumental in regioselective chemical reactions, such as O6-diphenylcarbamoylation of 7-deazaguanine derivatives. This demonstrates its utility in selective chemical synthesis and understanding molecular reactivity (Oka et al., 2020).Phosphatidylinositol-4-Kinase Inhibitors
This compound derivatives have been used in the synthesis of phosphatidylinositol-4-kinase inhibitors, showcasing its relevance in developing novel inhibitors for therapeutic purposes (Shih & Hu, 1994).Photochemical Reactivity and Phototoxic Activity
Studies on the photochemical properties of this compound derivatives contribute to understanding the phototoxic activities of certain prodrugs, especially in relation to UVA radiation and DNA damage (Ashwood et al., 2017).Enhancement of Binding Affinity in Oligonucleotides
This compound derivatives have been used to modify oligonucleotides, enhancing their binding affinity when hybridized to complementary DNA, which is significant in genetic studies and therapies (Ramasamy et al., 1994).Antimicrobial and Antioxidant Studies
Derivatives of N-pivaloyl-N′-pyridylguanidine, including this compound, have been synthesized and tested for their antimicrobial and antioxidant properties, indicating potential applications in combating infections and oxidative stress (Said et al., 2013).NMR Spectroscopy and Tautomerism Studies
This compound has been observed in tautomeric forms using NMR spectroscopy, aiding in understanding its structural dynamics and properties (Yang et al., 2013).
Mechanism of Action
Target of Action
The primary target of N2-Pivaloylguanine is the Guanine Riboswitch . Riboswitches are important model systems for the development of approaches to search for RNA-targeting therapeutics . The Guanine Riboswitch is a highly structured sequence generally found in bacterial mRNA leader sequences, that specifically binds a small organic metabolite or cation .
Mode of Action
This compound interacts with its target, the Guanine Riboswitch, by binding to it . Surprisingly, this compound completely disrupts a key Watson–Crick pairing interaction between the ligand and RNA . This disruption significantly affects the ligand binding pocket of the Guanine Riboswitch .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of transcriptional termination as efficiently as guanine . This means that this compound can influence the process of transcription in the cell, which is the first step in gene expression.
Result of Action
The result of this compound’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption significantly affects the ligand binding pocket of the Guanine Riboswitch , which in turn modulates transcriptional termination as efficiently as guanine .
Biochemical Analysis
Biochemical Properties
N2-Pivaloylguanine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with the guanine riboswitch, a regulatory segment of RNA that binds guanine and its derivatives. Studies have shown that this compound can disrupt the ligand binding pocket of the guanine riboswitch, affecting its regulatory functions . Additionally, this compound has been observed to interact with DNA polymerases, potentially interfering with DNA replication and repair processes . These interactions highlight the compound’s role in modulating nucleic acid-related biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving RNA regulation. By binding to the guanine riboswitch, this compound can modulate transcriptional termination, thereby affecting gene expression . Furthermore, the compound’s interaction with DNA polymerases suggests potential impacts on cellular metabolism and replication. These effects underscore the importance of this compound in studying cellular functions and regulatory mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to bind to the guanine riboswitch and disrupt its structure is a key aspect of its mechanism of action . This disruption can lead to altered transcriptional regulation and downstream effects on gene expression. Additionally, this compound’s interaction with DNA polymerases may result in enzyme inhibition, further influencing cellular processes such as DNA replication and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, maintaining its biochemical activity Prolonged exposure to varying environmental conditions may lead to degradation, potentially reducing its efficacy in biochemical assays
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of DNA replication and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as DNA polymerases and RNA-binding proteins, influencing metabolic flux and metabolite levels . Additionally, this compound’s role in modulating the guanine riboswitch suggests its involvement in RNA metabolism and regulation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is likely transported via nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is expected to localize primarily in the nucleus, where it can interact with DNA and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its use in biochemical studies.
Properties
IUPAC Name |
2,2-dimethyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIQXUWLRNVMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


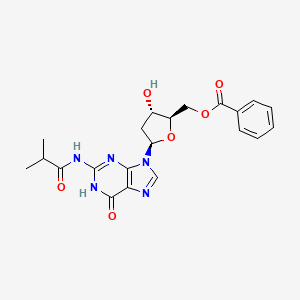
![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)
![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)
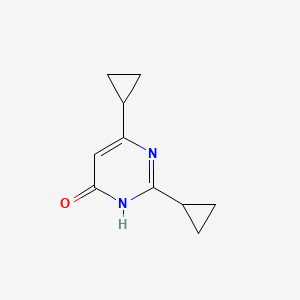

![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)


